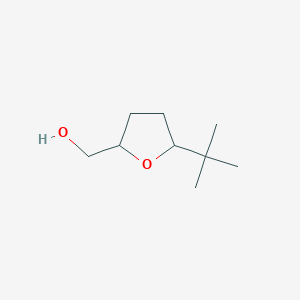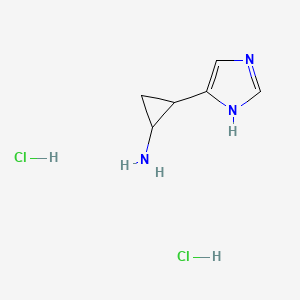![molecular formula C17H32Cl2N4O2 B12311120 8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the spiro linkage: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidin-4-ylmethyl group: This step often involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Use of high-purity reagents: To minimize impurities.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an anxiolytic or anticonvulsant agent.
Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Such as GABA receptors, where it may act as an agonist or antagonist.
Enzymes: The compound may inhibit or activate certain enzymes, affecting various metabolic pathways.
Ion Channels: It may modulate ion channels, influencing cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Buspirone hydrochloride: Another spiro compound with anxiolytic properties.
Spirotetramat: A spiro compound used as an insecticide.
Uniqueness
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is unique due to its specific structural features and the presence of the isobutyl and piperidin-4-ylmethyl groups
Properties
Molecular Formula |
C17H32Cl2N4O2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
8-(2-methylpropyl)-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C17H30N4O2.2ClH/c1-13(2)11-20-9-5-17(6-10-20)15(22)21(16(23)19-17)12-14-3-7-18-8-4-14;;/h13-14,18H,3-12H2,1-2H3,(H,19,23);2*1H |
InChI Key |
KVKIHGILMRNOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2(CC1)C(=O)N(C(=O)N2)CC3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



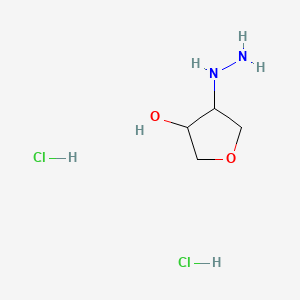

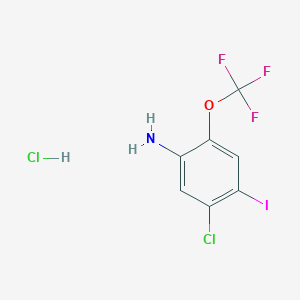
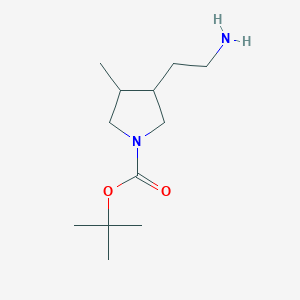
![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)

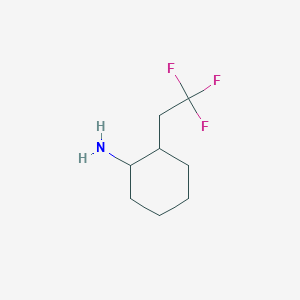
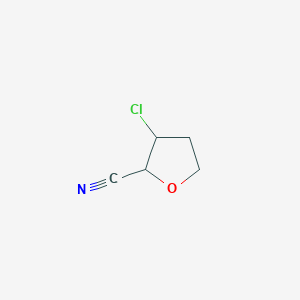
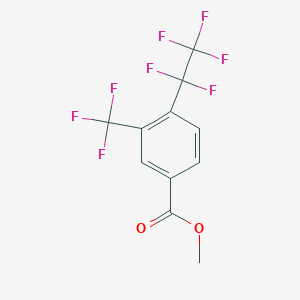
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
